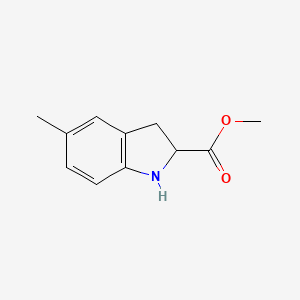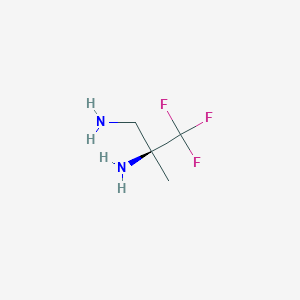
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl group at the 5-position of the indoline ring and a carboxylate ester group at the 2-position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced through alkylation reactions, and the carboxylate ester can be formed by esterification of the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline-2-carbinol.
Substitution: Halogenated or nitrated indoline derivatives.
Aplicaciones Científicas De Investigación
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways. Its indoline core allows it to bind to specific proteins, altering their function and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxylate: Lacks the methyl group at the 5-position.
5-Methylindole: Lacks the carboxylate ester group.
Indoline-2-carboxylate: Similar structure but without the methyl group.
Uniqueness
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3 |
Clave InChI |
AWPHQOCLRCMPJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3-(4-Methoxy-butyl)-phenyl]-methanol](/img/structure/B8302726.png)


![1,1-Diethoxy-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8302746.png)
